molecular formula C18H17ClF3NO4S B2534987 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-65-9

3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B2534987
CAS RN: 339275-65-9
M. Wt: 435.84
InChI Key: VQWPRXZMQLMWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Quantum Chemical Studies and Anti-Carcinoma Applications

Quantum chemical studies have been applied to similar compounds, notably bicalutamide analogs, to evaluate their steric energy, potential energy, and electronic properties, which are crucial for their function as anti-androgens in treating prostate cancer. The steric energy and heat of formation indicate the compound's stability and reactivity, essential for drug design and development (Otuokere & Amaku, 2015).

Synthesis and Structure-Activity Relationships in Drug Development

Research on nonsteroidal antiandrogens, including structure-activity relationship studies, reveals the synthesis processes and modifications enhancing antiandrogen activity. These studies contribute to the development of novel, potent antiandrogens for treating androgen-responsive diseases, underlining the chemical's relevance in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).

Pharmacokinetics and Metabolism in Preclinical Studies

Explorations into the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in preclinical studies help understand the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion. These insights are pivotal for assessing the therapeutic potential and safety profile of new drug candidates (Wu et al., 2006).

Environmental and Material Science Applications

The chemical compound's unique properties also find applications in environmental and materials science research, such as in the synthesis of new polymers with high thermal stability and low dielectric constants. These materials are of significant interest for their potential use in electronics and sustainable materials development, showcasing the compound's versatility beyond biomedical applications (Wang et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Unfortunately, without more specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific experimental data, it’s difficult to provide a comprehensive assessment of the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, optimizing its synthesis, investigating its mechanism of action, or studying its physical and chemical properties .

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-5-2-3-8-15(12)19)16(24)23-14-7-4-6-13(9-14)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPRXZMQLMWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.